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Compound of Interest

Compound Name: 2,6-Dimethoxy-3,5-dinitropyridine

Cat. No.: B098391 Get Quote

For researchers and scientists in the field of energetic materials, the quest for novel

compounds with superior performance and reduced sensitivity is a constant endeavor.

Dinitropyridine derivatives have emerged as a promising class of energetic materials, offering a

potential balance between high energy output and acceptable stability. This guide provides an

objective comparison of the performance of various energetic materials derived from

dinitropyridines, supported by experimental data and detailed methodologies.

Nitrogen-containing heterocyclic compounds, such as those based on a pyridine ring, are of

significant interest in the design of new energetic materials.[1][2] Compared to traditional

carbocyclic aromatic explosives like TNT, pyridine-based structures can offer higher heats of

formation, greater densities, and a more favorable oxygen balance, all of which are desirable

characteristics for advanced explosives.[1] This guide focuses on the performance of

dinitropyridine derivatives, comparing them with established energetic materials.

Comparative Performance Data
The performance of an energetic material is primarily defined by its density, detonation velocity,

and detonation pressure. Sensitivity to external stimuli such as impact and friction is another

critical parameter that dictates its practical applicability. The following table summarizes the key

performance data for several dinitropyridine derivatives and compares them with conventional

explosives.
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Compoun
d

Abbreviat
ion

Density
(g/cm³)

Detonatio
n Velocity
(D, m/s)

Detonatio
n
Pressure
(P, GPa)

Impact
Sensitivit
y (IS, J)

Friction
Sensitivit
y (FS, N)

Dinitropyrid

ine

Derivatives

2,6-

diamino-

3,5-

dinitropyridi

ne

ANPy 1.878 - - - -

2,6-

diamino-

3,5-

dinitropyridi

ne-1-oxide

ANPyO 1.878 - - Insensitive -

2,4,6-

trinitropyrid

ine

TNPy 1.77 - - - -

2,4,6-

trinitropyrid

ine-1-oxide

TNPyOx 1.86 - - - -

2,6-

bis(trinitro

methyl)pyri

dine

- 1.77 8700 33.2 9 192

Convention

al

Energetic

Materials

2,4,6-

Trinitrotolu

TNT 1.60[3] 6900[3] 19.0 15 - 16[1] >360[1]
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ene

Cyclotrimet

hylenetrinit

ramine

RDX 1.82 8750 34.0 7.4[1] 120[1]

Cyclotetra

methylenet

etranitrami

ne

HMX 1.91 9100 39.0 7.4 120

Note: Some data points for dinitropyridine derivatives are not readily available in the reviewed

literature. The table will be updated as more experimental data becomes available.

As the data indicates, derivatives such as 2,6-bis(trinitromethyl)pyridine exhibit detonation

velocities and pressures comparable to the powerful secondary explosive RDX, and are

significantly superior to TNT.[1][4] The introduction of N-oxide functionalities, as seen in

ANPyO, can further enhance density and improve crystal packing, which are beneficial for

detonation performance.[2]

Structure-Performance Relationship
The energetic performance of dinitropyridine derivatives is intrinsically linked to their molecular

structure. The number and type of functional groups, as well as their positions on the pyridine

ring, play a crucial role in determining the material's properties. The following diagram

illustrates the logical relationship between structural modifications and their impact on key

performance parameters.
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Figure 1. Relationship between structural modifications of dinitropyridine derivatives and their

energetic performance.

Experimental Protocols
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The accurate determination of the performance parameters of energetic materials relies on

standardized experimental procedures. Below are the methodologies commonly employed for

the characterization of dinitropyridine-based compounds.

Density Measurement
The density of the synthesized energetic materials is a fundamental physical property. It is

typically measured at 25 °C using a gas pycnometer.[1] This technique determines the true

volume of the solid material by measuring the pressure difference when a known quantity of

gas is introduced into a chamber containing the sample.

Sensitivity Testing
The sensitivity of energetic materials to external stimuli is a critical safety parameter.

Standardized methods are used to quantify impact and friction sensitivity.

Impact Sensitivity (IS): The impact sensitivity is determined using the BAM (Bundesanstalt

für Materialforschung und -prüfung) drop hammer apparatus.[1] The test involves dropping a

specified weight from varying heights onto a sample of the material. The impact energy at

which a reaction (e.g., explosion, smoke) occurs in 50% of the trials is recorded as the

impact sensitivity value in Joules (J).

Friction Sensitivity (FS): The friction sensitivity is measured using a BAM friction tester.[1]

This apparatus subjects the material to a defined frictional force between a porcelain peg

and a porcelain plate. The maximum load in Newtons (N) at which no reaction occurs in a

series of tests is reported as the friction sensitivity.

Detonation Properties
The detonation velocity and pressure are key performance indicators of an explosive. These

properties are often predicted using theoretical calculation methods based on the material's

density and calculated enthalpy of formation.

Computational Prediction: Programs such as EXPLO5 are widely used to calculate the

detonation parameters.[1] These programs utilize the measured density and the calculated

standard enthalpy of formation, often obtained through quantum chemical methods like

Gaussian, to predict the detonation velocity and pressure.[1][5]
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Thermal Stability
The thermal stability of an energetic material is its ability to withstand high temperatures without

decomposing.

Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique used to

determine the decomposition temperature of a compound.[1] A sample is heated at a

constant rate (e.g., 5 °C/min) under an inert atmosphere (e.g., nitrogen), and the heat flow to

or from the sample is measured as a function of temperature. The onset of the exothermic

decomposition peak is taken as the decomposition temperature.

Conclusion
Energetic materials derived from dinitropyridines represent a promising avenue of research for

the development of next-generation explosives. Several derivatives have demonstrated

performance characteristics that are superior to TNT and comparable to RDX.[1] The versatility

of the pyridine ring allows for various structural modifications, such as the introduction of

amino, N-oxide, or trinitromethyl groups, to fine-tune the balance between performance and

sensitivity.[1][2] Continued research, focusing on the synthesis of novel dinitropyridine

compounds and the thorough experimental validation of their energetic properties, is crucial for

realizing their potential in practical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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